molecular formula C16H21N3O2 B2505691 2-cyclopropyl-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034514-40-2

2-cyclopropyl-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2505691
CAS No.: 2034514-40-2
M. Wt: 287.363
InChI Key: GFAHKUQYNYSDPP-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.363. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide has been synthesized, and its structure was characterized using various spectroscopic techniques. The crystal structure revealed one-dimensional tapes formed through hydrogen bonding and weak pi-pi interactions, showing moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).

Novel Synthesis Methods

A novel synthesis method for 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones using cyclopropylideneacetic acids (or esters) and CuBr2 (or CuI/I2) has been developed. This process highlights the selectivity of the reaction based on the reaction temperature, offering new pathways for the synthesis of functionalized furan and pyran derivatives (Xian Huang & Hongwei Zhou, 2002).

Coordination Complexes and Antioxidant Activity

Two pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of Co(II) and Cu(II) coordination complexes. These complexes, through various hydrogen bonding interactions, form 1D and 2D supramolecular architectures. Additionally, they demonstrated significant antioxidant activity in vitro, showcasing the potential biomedical applications of such complexes (K. Chkirate et al., 2019).

Inhibitor of Five-Lipoxygenase Activity Protein

2-[4-(3-{(1R)-1-[4-(2-Aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl}-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide (1), a novel and selective inhibitor of five-lipoxygenase activity protein (FLAP), has been synthesized, showing excellent pharmacokinetic properties. This compound's synthesis involved key chiral intermediates, leading to its labeling with carbon-14 and deuterium, which could be of interest in pharmacological studies (B. Latli et al., 2015).

Synthesis of N-alkylated 1,2,4-Triazoles and Other Heterocycles

A study on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine has been conducted. This research demonstrates the versatility of N-alkylation and its utility in creating a wide range of heterocyclic compounds, which could have various applications in medicinal chemistry (F. El-Essawy & S. M. Rady, 2011).

Properties

IUPAC Name

2-cyclopropyl-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-16(14-4-3-9-21-14)12(2)19(18-11)8-7-17-15(20)10-13-5-6-13/h3-4,9,13H,5-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAHKUQYNYSDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CC2CC2)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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